Cas no 886501-02-6 (2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid)

2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid is a fluorinated aromatic carboxylic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a chloro substituent and a trifluoromethoxy group—enhance its reactivity and bioavailability, making it a valuable intermediate in the development of active compounds. The trifluoromethoxy group contributes to increased metabolic stability and lipophilicity, while the acetic acid moiety allows for further functionalization. This compound is particularly useful in the design of herbicides, fungicides, and bioactive molecules due to its electron-withdrawing properties and resistance to degradation. High purity and consistent quality ensure reliable performance in synthetic applications.
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid structure
886501-02-6 structure
Product name:2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid
CAS No:886501-02-6
MF:C9H6ClF3O3
MW:254.590352535248
CID:993293

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
    • 4-Chloro-3-(trifluoromethoxy)phenylacetic acid
    • 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid
    • 4-Chloro-3-(trifluoromethoxy)benzeneacetic acid
    • JRD-1850
    • 4-Chloro-3-(trifluoromethoxy)benzeneacetic acid (ACI)
    • Inchi: 1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
    • InChI Key: JLISEZFNOVSYFN-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=C(OC(F)(F)F)C(Cl)=CC=1)O

Computed Properties

  • Exact Mass: 253.99600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4

Experimental Properties

  • Density: 1.504±0.06 g/cm3 (20 ºC 760 Torr)
  • Melting Point: 61-63℃
  • Boiling Point: 290.4±35.0℃ (760 Torr)
  • Flash Point: 129.5±25.9℃
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 46.53000
  • LogP: 2.86570

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1045378-1g
4-CHLORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID
886501-02-6 95%
1g
$95 2024-06-07
Apollo Scientific
PC302645-10g
4-Chloro-3-(trifluoromethoxy)phenylacetic acid
886501-02-6 97%
10g
£250.00 2025-02-21
Chemenu
CM369565-5g
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
886501-02-6 95%+
5g
$339 2023-02-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26682-250mg
4-Chloro-3-(trifluoromethoxy)phenylacetic acid, 97%
886501-02-6 97%
250mg
¥2260.00 2023-03-02
Fluorochem
223889-5g
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
886501-02-6 95%
5g
£479.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154970-100mg
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
886501-02-6 97%
100mg
¥50.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154970-5g
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
886501-02-6 97%
5g
¥1355.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154970-1g
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
886501-02-6 97%
1g
¥256.00 2024-04-26
Aaron
AR003LTB-1g
4-CHLORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID
886501-02-6 95%
1g
$27.00 2023-12-14
A2B Chem LLC
AB67139-100mg
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
886501-02-6 98%
100mg
$9.00 2024-04-19

Additional information on 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid

Introduction to 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic Acid (CAS No. 886501-02-6)

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid, identified by its CAS number 886501-02-6, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a benzoic acid derivative with specific functional groups, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and trifluoromethoxy substituents on the aromatic ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The structural features of 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid make it an attractive candidate for further investigation. The chloro group at the para position relative to the trifluoromethoxy group enhances the lipophilicity of the molecule, which is often a critical factor in drug bioavailability. Additionally, the trifluoromethoxy group introduces electron-withdrawing effects, influencing the reactivity and interactions of the compound with biological targets. These characteristics have prompted researchers to explore its utility in various pharmacological contexts.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The acetic acid moiety in 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid provides a carboxylic acid functionality that can engage in hydrogen bonding interactions, a key feature for binding to biological macromolecules. This property has been leveraged in the design of molecules targeting enzymes such as kinases and proteases, which play crucial roles in cancer and inflammatory diseases.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The aromatic ring system serves as a core structure that can be modified through various chemical transformations to achieve desired pharmacological properties. For instance, researchers have explored the use of this compound in synthesizing derivatives with enhanced binding affinity or selectivity for specific therapeutic targets. Such modifications are essential for optimizing drug efficacy while minimizing off-target effects.

The pharmaceutical industry has increasingly focused on fluorinated compounds due to their improved metabolic stability and bioavailability. The trifluoromethoxy group in 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid exemplifies this trend, as fluorine atoms can significantly influence the pharmacokinetic profile of a drug. Studies have shown that fluorinated aromatic compounds often exhibit better pharmacological properties compared to their non-fluorinated counterparts. This has spurred further research into understanding the structural-activity relationships (SAR) of such molecules.

Another area where 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid has shown promise is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. Researchers have investigated this compound as a potential lead for developing novel anti-inflammatory drugs by targeting key inflammatory pathways. The unique combination of substituents on the aromatic ring may enable interactions with multiple targets, providing a multifaceted approach to modulate inflammatory responses.

The synthesis of 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid involves multi-step organic reactions that highlight the synthetic versatility of this scaffold. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into general approaches for constructing related molecules with diverse applications.

In conclusion, 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid (CAS No. 886501-02-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in addressing various medical challenges.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:886501-02-6)2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid
A940289
Purity:99%
Quantity:5g
Price ($):167.0